3-Deoxy-d-mannitol

Description

Historical Context and Significance in Carbohydrate Chemistry Research

The study of 3-Deoxy-D-mannitol is situated within the broader historical development of carbohydrate chemistry, a field that has evolved from foundational structural elucidation to complex synthetic challenges. The significance of deoxy sugars—carbohydrates in which a hydroxyl group is replaced by a hydrogen atom—gained prominence with the discovery of 2-deoxy-D-ribose as a core component of deoxyribonucleic acid (DNA). wikipedia.orgwikipedia.org This discovery spurred interest in the synthesis and function of other deoxy sugars.

While a singular moment of discovery for this compound is not prominently documented, its existence and study are a logical outcome of systematic research into the modification of monosaccharides and their derivatives. The development of synthetic methods to selectively remove hydroxyl groups from parent sugars like D-mannose and its corresponding sugar alcohol, D-mannitol, was a key area of research in classical carbohydrate chemistry. ias.ac.in The creation of compounds like this compound served to demonstrate and refine these synthetic strategies, contributing to the chemical toolkit available to researchers. Its significance lies not in a widespread natural occurrence, but in its role as a synthetic building block and a structural analogue for studying biochemical pathways.

Structural Classification within Deoxy Sugars and Sugar Alcohols

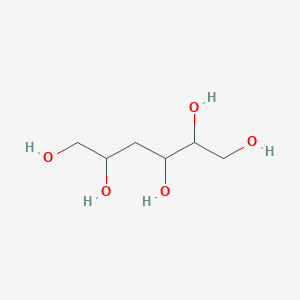

This compound belongs to two fundamental classes of carbohydrate derivatives: deoxy sugars and sugar alcohols (alditols).

Deoxy Sugars : These are monosaccharides that have had at least one hydroxyl (-OH) group replaced by a hydrogen (-H) atom. wikipedia.org In the case of this compound, the hydroxyl group at the third carbon position of the D-mannitol backbone is absent. This modification significantly alters the polarity and hydrogen-bonding capability of that specific position on the molecule.

Sugar Alcohols (Alditols) : These are polyols derived from monosaccharides by the reduction of the aldehyde or ketone functional group to a primary or secondary hydroxyl group, respectively. D-mannitol is the alditol corresponding to D-mannose. This compound is therefore a deoxygenated derivative of this sugar alcohol.

The relationship between the parent sugar, its alcohol, and the deoxy alcohol is illustrated in the table below.

| Compound Name | Parent Aldose | Structural Feature | Chemical Formula |

|---|---|---|---|

| D-Mannose | - | Aldohexose with an aldehyde group at C1. | C₆H₁₂O₆ |

| D-Mannitol | D-Mannose | Sugar alcohol; aldehyde group of D-mannose is reduced to a hydroxyl group. | C₆H₁₄O₆ |

| This compound | D-Mannose | Deoxy sugar alcohol; hydroxyl group at C3 of D-mannitol is replaced by a hydrogen atom. | C₆H₁₄O₅ |

The fundamental chemical and physical properties of this compound are summarized in the following table. nih.gov

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₄O₅ |

| Molecular Weight | 166.17 g/mol |

| IUPAC Name | (2R,4R,5S)-hexane-1,2,4,5,6-pentol |

| Synonyms | 3-Deoxyhexitol |

Overview of Research Trajectories for this compound and Related Compounds

Research involving this compound is often linked to its role as a synthetic precursor or structural analogue of more complex and biologically significant molecules, most notably 3-Deoxy-D-manno-oct-2-ulosonic acid (KDO). wikipedia.org KDO is an essential eight-carbon sugar that serves as a critical linker between the lipid A moiety and the polysaccharide chains in the lipopolysaccharide (LPS) of most Gram-negative bacteria. researchgate.netresearchgate.net The biosynthesis of LPS is a target for the development of novel antibacterial agents, making the synthesis of KDO and its analogues an active area of research. researchgate.netnih.gov

The primary research trajectories involving compounds like this compound include:

Total Synthesis of KDO and Analogues : Synthetic routes to KDO often start from simpler, chiral precursors derived from common monosaccharides like D-mannose. scispace.comlookchem.com Deoxygenation is a key step in these synthetic pathways. While not a direct precursor in all published syntheses, the chemistry involved in creating this compound is foundational to the strategies used to produce KDO and related structures. lookchem.com

Development of Enzyme Inhibitors : The enzymes involved in the biosynthesis and transfer of KDO are attractive targets for new antibiotics. nih.gov Researchers synthesize a variety of KDO analogues to probe the active sites of these enzymes, such as CMP-KDO synthetase, and to develop potential inhibitors. researchgate.netnih.gov Simplified structures related to the core mannose backbone, including deoxygenated forms, can serve as models or fragments in the design of these inhibitors.

Probing Biochemical Pathways : Introducing modified sugars into bacterial systems can help elucidate the function and specificity of metabolic pathways. researchgate.net For instance, studies have explored how derivatives of KDO, modified at various positions, affect the synthesis and integrity of LPS in Escherichia coli. researchgate.netrug.nl This research provides insight into the structural requirements of the enzymes and transport systems involved in outer membrane biogenesis.

Structure

3D Structure

Properties

IUPAC Name |

hexane-1,2,3,5,6-pentol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O5/c7-2-4(9)1-5(10)6(11)3-8/h4-11H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUIACMUVCHMOMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)O)C(C(CO)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Aspects and Conformational Analysis of 3 Deoxy D Mannitol Structures

Stereoisomeric Considerations in Deoxy-D-mannitol Research

D-mannitol is a C-2 epimer of D-sorbitol (glucitol) and possesses a plane of symmetry in its planar, zigzag conformation, which makes it an achiral molecule in that specific arrangement. However, in solution and in its crystalline states, it adopts non-planar conformations that are chiral. The removal of the hydroxyl group at the C-3 position to form 3-Deoxy-D-mannitol fundamentally alters the molecule's symmetry and stereochemical properties.

This compound has the IUPAC name (2R,4R,5S)-hexane-1,2,4,5,6-pentol. Unlike its parent compound, this compound is inherently chiral, regardless of its conformation, due to the specific arrangement of the remaining hydroxyl groups. The stereocenters at C-2, C-4, and C-5 define its identity as a distinct stereoisomer within the broader family of deoxyhexitols.

Research into the stereoisomers of deoxyhexitols is crucial for understanding structure-activity relationships in various biological systems. For instance, the stereochemistry of hydroxyl groups in acyclic sugar alcohols like ribitol (B610474) and xylitol (B92547) has been shown to significantly impact their conformational dynamics and flexibility. mdpi.com Studies on D-mannitol have identified three polymorphic forms (α, β, and δ) in the solid state, each characterized by a different conformation of the carbon backbone and a unique network of hydrogen bonds. mdpi.comnih.gov The β-form is the most stable, followed by the α and δ forms. mdpi.com The absence of the C-3 hydroxyl group in this compound would disrupt the hydrogen-bonding patterns observed in these polymorphs and likely lead to different stable crystalline arrangements.

Conformational Preferences and Dynamics of this compound Derivatives

The conformational preferences of acyclic sugar alcohols are governed by a delicate balance of steric and electronic interactions, including 1,3-diaxial-like repulsions between hydroxyl groups and the formation of intramolecular hydrogen bonds. In D-mannitol, the planar zigzag conformation is destabilized by unfavorable parallel 1,3-interactions between the hydroxyl groups at C-2 and C-4, and C-3 and C-5. To alleviate this strain, the molecule adopts a bent or "sickle" conformation. mdpi.com

Ring Conformations of Anhydro-3-deoxy-D-mannitol Systems

Intramolecular cyclization of hexitols leads to the formation of anhydro derivatives, typically containing furanoid (five-membered) or pyranoid (six-membered) rings. These cyclic structures are conformationally more constrained than their acyclic precursors. The study of anhydro-D-mannitol derivatives provides a framework for understanding the likely conformations of anhydro-3-deoxy-D-mannitol systems.

For example, research on 3,4-di-O-acetyl-2,5-anhydro-1,6-dideoxy-1,6-diiodo-D-mannitol, a furanoid system, has shown that its conformation can vary between the solid state and solution. nih.gov In the solid state, this compound adopts an asymmetric envelope conformation (E5), while in solution, it exists in a dynamic equilibrium with a twist conformation (4T3) on average. nih.gov This suggests that a hypothetical 2,5-anhydro-3-deoxy-D-mannitol would also exhibit conformational flexibility, likely existing as a mixture of envelope and twist forms. The specific puckering of the furanoid ring would be influenced by the substituents present.

In pyranoid systems, such as those found in 1,5-anhydrohexitols, the chair conformation is generally preferred. Studies on 1,5-anhydro-2,4-dideoxy-D-mannitol nucleosides have indicated that they adopt a ¹C₄ conformation where the base moiety is in an axial orientation. researchgate.net It can be inferred that a 1,5-anhydro-3-deoxy-D-mannitol ring would also likely adopt a chair conformation, with the specific chair form (e.g., ¹C₄ or ⁴C₁) being influenced by the steric and electronic nature of any substituents.

Influence of Substituents on Conformational Equilibrium

The introduction of substituents onto the this compound framework can have a profound effect on its conformational equilibrium. The size, polarity, and hydrogen-bonding capacity of the substituent group can shift the balance between different conformers by introducing new steric and electronic interactions.

Studies on substituted furanosides have demonstrated that the orientation of a substituent can induce conformational changes in the ring itself. frontiersin.org For instance, the rotation of a lactic acid substituent at the O-3 position of a galactofuranoside was found to alter the puckering of the furanoside ring. frontiersin.org This principle can be extended to derivatives of anhydro-3-deoxy-D-mannitol, where different substituents on the remaining hydroxyl groups would modulate the conformational preferences of the anhydro ring.

In acyclic systems, the nature of substituents plays a critical role in determining the preferred rotamers around the C-C bonds. Research on substituted thioderivatives has shown that electrostatic interactions between heteroatoms can favor gauche conformations, even if they are sterically less favorable. researchgate.net For derivatives of this compound, the introduction of charged or highly polar substituents could lead to a preference for specific conformations that maximize attractive electrostatic interactions or minimize repulsive ones, overriding simple steric considerations. For example, the trimethylsilyl (B98337) (TMS) derivatives of D-mannitol are used in analytical chemistry, and the bulky TMS groups significantly alter the conformational behavior of the parent molecule. nist.gov

Chemical Synthesis Methodologies for 3 Deoxy D Mannitol and Its Precursors

Strategies for Regioselective Deoxygenation at C-3 Position

Achieving regioselective deoxygenation at the C-3 position requires careful activation of the hydroxyl group, followed by its replacement with a hydrogen atom. Two primary approaches are employed: nucleophilic substitution of sulfonyloxy derivatives and reductive deoxygenation methods.

This method involves converting the C-3 hydroxyl group into a good leaving group, typically a sulfonate ester (such as tosylate or mesylate), which can then be displaced by a nucleophile, often a hydride source. This approach relies on the selective activation of the C-3 hydroxyl, which may require protecting other hydroxyl groups in the molecule. For instance, regioselective tosylation of specific hydroxyl groups in carbohydrate scaffolds has been employed to prepare intermediates for nucleophilic substitution reactions mdpi.com. While specific examples for direct 3-deoxy-D-mannitol synthesis via this route are detailed for related structures, the principle involves activating the C-3 hydroxyl and subsequent displacement.

Reductive deoxygenation offers alternative pathways to remove the C-3 hydroxyl. One common strategy involves the Barton-McCombie deoxygenation, which converts the hydroxyl group into a thiocarbonyl derivative, followed by radical reduction. Another approach can involve the reduction of activated intermediates. For example, the reduction of azide (B81097) groups, such as in the conversion of 3-azido-3-deoxy-2,5-dianhydro-D-mannitol to its amino counterpart using Pd/C-catalyzed hydrogenation, demonstrates a reductive step in the synthesis of related deoxy-sugar derivatives nih.gov. Similarly, the deoxygenation of specific hydroxyl groups in carbohydrate structures has been achieved through various reduction methods, often involving activated intermediates like thioglycosides or other sulfur-containing derivatives researchgate.netnih.gov.

Synthesis of this compound Scaffolds from Chiral Pool Precursors

The readily available chiral pool of carbohydrates provides excellent starting materials for the synthesis of this compound. D-Mannose and D-mannitol are particularly important precursors due to their structural similarity and the presence of the required stereochemistry.

D-Mannose, being an epimer of D-glucose at the C-2 position, serves as a valuable chiral precursor. Synthetic routes often begin with protected D-mannose derivatives, such as isopropylidene acetals of D-mannofuranose. For example, in the synthesis of related compounds like 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo), protected D-mannofuranose derivatives have been utilized, undergoing transformations that include activation and deoxygenation at the C-3 position researchgate.net. Routes have also been developed starting from 3-azido-3-deoxy-2,5-dianhydro-D-mannitol, which is itself synthesized from precursors likely derived from D-mannose or related hexoses, followed by reduction of the azide group nih.gov.

D-Mannitol, a hexitol, is structurally related to D-mannose and can also serve as a starting material. However, selective deoxygenation at the C-3 position of D-mannitol presents a challenge due to the presence of multiple hydroxyl groups. Strategies would typically involve selective protection of other hydroxyl groups to allow for regioselective activation and subsequent deoxygenation at C-3. While direct synthesis of this compound from D-mannitol is less commonly detailed in the provided literature compared to D-mannose-derived routes, the principles of selective functionalization and deoxygenation applied to other polyols are transferable. For instance, studies on D-mannitol have explored its conversion to anhydro-sugars or other derivatives through cyclization and protection strategies researchgate.netrsc.org.

Introduction of Functional Groups at C-3 Position (post-deoxygenation)

This aspect of synthesis focuses on modifying the C-3 position after it has been deoxygenated, or introducing functional groups at C-3 in related precursors that are later transformed into the deoxy moiety. For example, the synthesis of derivatives of 2,5-anhydro-D-mannitol involves functionalization at the C-3 position. In one such approach, 3-amino-3-deoxy-2,5-anhydro-D-mannitol serves as a key intermediate, which is then further functionalized at the C-3 amino group with various substituents, such as sulfonamides or thioureas, to create novel derivatives nih.gov. Similarly, the synthesis of borylated deoxy-sugars involves the introduction of boron moieties at the C-3 position of a deoxy-sugar alkene intermediate, demonstrating post-deoxygenation functionalization strategies mdpi.com.

Compound List

The following chemical compounds are mentioned in this article:

this compound

D-Mannitol

D-Mannose

D-Fructose

D-Glucose

3-deoxy-D-arabino-hexose

4-deoxy-D-lyxo-hexose

Lactose

4,6-O-ethylidene-D-glucose

3-azido-3-deoxy-2,5-dianhydro-D-mannitol

3-amino-3-deoxy-2,5-anhydro-D-mannitol

3-deoxy-D-manno-oct-2-ulosonic acid (Kdo)

D-glycero-D-talo-2-octulosonic acid (Ko)

1-Deoxy-1-nitro-D-mannitol

2,5-anhydro-D-mannitol

3,4-Di-O-acetyl-2,5-anhydro-1,6-dideoxy-1,6-diiodo-D-mannitol

3-deoxy-3-[N-(4-fluorobenzenesulfonamide)amino]-2,5-AM

1-Amino-2,5-AM

3-Boronic-3-deoxy-D-galactose

2,3:5,6-di-O-isopropylidene-D-mannofuranose

1,2:5,6-di-O-isopropylidene-α-D-allofuranose

Diacetone-D-glucose

1,6-Anhydromannitol

2,5-anhydro-3,5-di-O-methyl-D-glucitol

1,6:2,5-dianhydro-3,4-di-O-methyl-D-glucitol

3,4-di-O-methyl-D-mannitol

Azidation and Subsequent Reduction to Amino Derivatives

The introduction of an amino group at the 3-position of this compound or its precursors is commonly achieved through an azidation-reduction sequence. A prominent route involves the synthesis of 3-azido-3-deoxy-2,5-anhydro-D-mannitol from precursors like 2,5:3,4-dianhydro-D-allitol mdpi.comnih.gov. This azide intermediate is then reduced to the corresponding amine, 3-amino-3-deoxy-2,5-anhydro-D-mannitol, typically via catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere mdpi.comnih.gov. This amino derivative serves as a crucial intermediate for further functionalization. For instance, it can be reacted with isothiocyanates to form thiourea (B124793) derivatives or with activated carboxylic acids to yield amide derivatives mdpi.com. Alternative reduction methods for azides to amines include using zinc with ammonium (B1175870) chloride researchgate.netbeilstein-journals.org or stannous chloride dihydrate, although the Staudinger reaction with triphenylphosphine (B44618) has also been noted but found to be slow and ineffective in some cases beilstein-journals.org.

Nitration Reactions

Nitration reactions are employed to introduce nitro groups into carbohydrate structures. While direct nitration of this compound is not extensively detailed in the provided snippets, related compounds like mannitol (B672) undergo nitration. Mannitol hexanitrate (MHN) is synthesized using a mixed acid nitration method, typically employing fuming nitric acid and sulfuric acid, requiring careful temperature control benchchem.comhuji.ac.il. This process involves the esterification of mannitol's hydroxyl groups with nitrate (B79036) groups. Partial denitration of MHN can yield mannitol pentanitrate (MPN) benchchem.comhuji.ac.il. Another method for nitration involves using nitric acid in combination with acetic anhydride (B1165640) chemsynlab.com.

Formation of Anhydro Rings

Anhydro rings are cyclic ether structures formed within carbohydrate molecules, often through intramolecular cyclization reactions. The synthesis of 2,5-anhydro-D-mannitol derivatives frequently involves the formation of anhydro rings. For example, 2,5:3,4-dianhydro-D-allitol is a precursor that can be synthesized and subsequently opened to form 2,5-anhydro-D-mannitol derivatives mdpi.compublish.csiro.au. The formation of anhydro rings can also occur through the dehydration of polyols. The 1,5-anhydro-D-mannitol structure is a known carbohydrate derivative that exhibits affinity for glucose transporters mdpi.com.

Multi-step Synthetic Sequences for Complex this compound Derivatives

The synthesis of complex this compound derivatives often requires multi-step sequences involving protection, functionalization, and deprotection strategies.

One example involves the synthesis of C-3 modified 2,5-anhydro-D-mannitol (2,5-AM) analogs. These syntheses typically start from a protected form of D-mannitol or its anhydro derivatives. For instance, 3-azido-3-deoxy-2,5-dianhydro-D-mannitol is reduced to the corresponding amine, which then serves as a key intermediate. This amine can be further reacted with various electrophiles, such as isothiocyanates or activated carboxylic acids, to create diverse C-3 substituted derivatives, including thiourea and amide functionalities mdpi.comnih.gov.

Another approach details the synthesis of oligonucleotides incorporating isonucleoside repeating units of 2′,5′-anhydro-3′-deoxy-3′-(thymin-1-yl)-D-mannitol. This involves multi-step sequences to prepare the monomeric unit and then incorporate it into oligonucleotide chains via specific linkages, such as 1′→4′ or 6′→4′ nih.govnih.gov.

Research also describes the preparation of 3-acetamido-3-deoxy-D-psicofuranose derivatives, which are related to D-mannitol structures. These syntheses involve steps such as mesylation, azidation, reduction, and acetylation, often utilizing protected intermediates like di-O-isopropylidene derivatives researchgate.netbeilstein-journals.org.

Furthermore, the synthesis of iminosugars, such as 1,4-dideoxy-1,4-imino-D-mannitol (DIM), which is the pyrrolidine (B122466) core of swainsonine, has been achieved from D-mannose through multi-step sequences involving protection and functional group transformations rsc.org. Similarly, complex synthesis of 2,5-dideoxy-2,5-imino-D-mannitol (DMDP) and its epimer DGDP from D-fructose or L-sorbose has been reported, utilizing regioselective reactions like the Appel reaction and involving multiple protection and deprotection steps researchgate.netacs.org.

Derivatization, Analogs, and Advanced Functionalization of 3 Deoxy D Mannitol Structures

Synthesis of C-3 Modified 2,5-Anhydro-D-mannitol Analogs

The modification of the C-3 position of the 2,5-anhydro-D-mannitol (2,5-AM) scaffold has been a key area of research, particularly in the quest for selective ligands for glucose transporters (GLUTs), such as GLUT5, which is overexpressed in certain types of cancer. The synthetic approaches often commence from a common intermediate, allowing for divergent pathways to a range of C-3 functionalized analogs.

A crucial starting material for these syntheses is 3-azido-3-deoxy-2,5-dianhydro-D-mannitol, which is prepared through the diastereoselective ring-opening of 2,5:3,4-dianhydro-D-allitol. nih.gov This azido (B1232118) derivative serves as a versatile precursor for various C-3 substituted analogs.

The synthesis of amino-substituted derivatives of 2,5-anhydro-D-mannitol is a fundamental step in creating a diverse library of C-3 modified analogs. The primary route to these compounds involves the reduction of the corresponding azido-substituted precursor.

Key Intermediate Synthesis:

The pivotal intermediate, 3-amino-3-deoxy-2,5-anhydro-D-mannitol, is synthesized via the catalytic hydrogenation of 3-azido-3-deoxy-2,5-anhydro-D-mannitol. nih.gov This reaction is typically carried out using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. nih.gov The resulting amino compound is then used as a versatile building block for further functionalization at the C-3 position. nih.gov

Table 1: Synthesis of 3-Amino-3-deoxy-2,5-anhydro-D-mannitol

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 3-Azido-3-deoxy-2,5-anhydro-D-mannitol | H₂, Pd/C, MeOH, RT, 3 h | 3-Amino-3-deoxy-2,5-anhydro-D-mannitol | Quantitative | nih.gov |

This amino derivative can then be further modified, for example, by reaction with sulfonyl chlorides or other electrophilic reagents to explore structure-activity relationships for GLUT5 binding. nih.gov

Azido-substituted derivatives of 2,5-anhydro-D-mannitol are not only important intermediates for the synthesis of amino-substituted analogs but also hold significance in their own right, particularly in bioorthogonal chemistry.

The key synthetic step involves the nucleophilic opening of an epoxide ring with an azide (B81097) source. Specifically, 3-azido-3-deoxy-2,5-anhydro-D-mannitol is prepared from 2,5:3,4-dianhydro-D-allitol. nih.gov This reaction establishes the crucial C-3 azido functionality with the desired stereochemistry.

Table 2: Synthesis of 3-Azido-3-deoxy-2,5-anhydro-D-mannitol

| Starting Material | Key Transformation | Product | Reference |

| 2,5:3,4-Dianhydro-D-allitol | Diastereoselective ring-opening with an azide source | 3-Azido-3-deoxy-2,5-anhydro-D-mannitol | nih.gov |

The azido group can then be utilized in "click" chemistry reactions, for instance, to attach fluorescent probes or other functionalities for biological studies.

The synthesis of nitro-substituted sugar derivatives is a valuable strategy for creating precursors to amino sugars and for developing compounds with unique biological activities. While the direct synthesis of C-3 nitro-substituted 2,5-anhydro-D-mannitol is not extensively documented, established methods in carbohydrate chemistry can be applied.

One potential route involves the oxidation of the corresponding C-3 amino-substituted derivative. The oxidation of primary and secondary amino groups to nitro groups is a known transformation in organic synthesis.

Another plausible approach is through a Michael addition reaction. If a suitable α,β-unsaturated derivative of 2,5-anhydro-D-mannitol could be prepared, the addition of a nitronate anion would introduce the nitro group at the C-3 position. The synthesis of nitro sugars often utilizes the Henry reaction (nitro-aldol reaction) or the Michael addition of nitroalkanes to unsaturated sugar derivatives. rsc.org

Table 3: Potential Synthetic Routes to C-3 Nitro-substituted 2,5-Anhydro-D-mannitol

| Precursor | Proposed Reaction | Reagents | Product |

| 3-Amino-3-deoxy-2,5-anhydro-D-mannitol | Oxidation of amine | Oxidizing agent (e.g., m-CPBA) | 3-Deoxy-3-nitro-2,5-anhydro-D-mannitol |

| 2,5-Anhydro-D-mannitol-3-ene (hypothetical) | Michael Addition | Nitromethane, Base | 3-Deoxy-3-nitro-2,5-anhydro-D-mannitol |

These proposed routes are based on general principles of carbohydrate chemistry and would require experimental validation.

Anhydro and Cyclized Derivatives of 3-Deoxy-D-mannitol

The ability of this compound to form anhydro and other cyclized structures is central to its chemical versatility and the development of its analogs.

The 2,5-anhydro-D-mannitol ring system is a stable, furanoid structure that is a key feature of many of the derivatives discussed. This internal ether linkage is typically formed from a suitable linear precursor. One of the classical methods to obtain 2,5-anhydro-D-mannose, which can be subsequently reduced to 2,5-anhydro-D-mannitol, is the nitrous acid deamination of 2-amino-2-deoxy-D-glucose. mdpi.com This reaction proceeds through a carbocation intermediate that rearranges to form the five-membered anhydro ring.

More direct synthetic routes to derivatives of 2,5-anhydro-D-mannitol often start from precursors that already contain the furanoid ring or are readily cyclized. For instance, the synthesis of various derivatives of 2,5-anhydro-D-mannitol has been achieved from the parent compound by conventional protection and substitution reactions.

Isonucleosides are nucleoside analogs in which the nucleobase is attached to a position other than the anomeric carbon of the sugar moiety. The synthesis of isonucleosides with a this compound backbone represents an intriguing area of medicinal chemistry, aiming to create novel antiviral or anticancer agents.

A general strategy for the synthesis of isonucleosides from anhydro sugars involves the nucleophilic opening of an anhydro or epoxide ring with a silylated nucleobase in the presence of a Lewis acid catalyst. For example, new isonucleosides have been prepared by the nucleophilic opening of the oxetane (B1205548) ring of methyl 3,5-anhydro-2-O-(2-fluorobenzyl)-D-xylofuranoside with silylated pyrimidine (B1678525) bases. nih.gov

A plausible synthetic route to an isonucleoside with a this compound backbone could involve the formation of an epoxide at a suitable position on the 2,5-anhydro-D-mannitol scaffold, followed by ring-opening with a nucleobase. For instance, starting from 2,5-anhydro-D-mannitol, selective protection of the primary hydroxyl groups, followed by the formation of an epoxide ring between C-3 and C-4 (e.g., 2,5-anhydro-3,4-epoxy-D-allitol), could provide a key intermediate. The subsequent reaction of this epoxide with a silylated nucleobase would be expected to yield the desired isonucleoside.

Table 4: Proposed Synthesis of a this compound Isonucleoside Analog

| Key Intermediate | Reaction | Reagents | Product |

| 2,5-Anhydro-3,4-epoxy-D-allitol derivative | Nucleophilic ring-opening | Silylated nucleobase, Lewis acid (e.g., TMSOTf) | 3-Deoxy-3-(nucleobas-1-yl)-2,5-anhydro-D-mannitol derivative |

This approach would lead to a C-3 substituted isonucleoside analog, leveraging the known reactivity of sugar epoxides with nucleophiles.

Development of Chiral Building Blocks from this compound

D-mannitol, a naturally occurring sugar alcohol, is a crucial and inexpensive starting material in the chiral pool for organic synthesis. scielo.br Its inherent chirality and multiple stereocenters make it a valuable precursor for the synthesis of a wide array of complex chiral molecules. scielo.br Through various chemical modifications, D-mannitol can be converted into highly functionalized chiral intermediates. researchgate.net This diversity-oriented synthesis approach allows for the generation of numerous useful chiral building blocks from a common D-mannitol-derived intermediate. researchgate.net These building blocks serve as foundational components for constructing more complex molecular architectures with specific stereochemistry.

Three new chiral α,ω-diaminoethers with C2 symmetry have been prepared from D-mannitol. researchgate.net Another versatile building block, 1,2:5,6-Di-O-cyclohexylidene-D-mannitol, is a stable and useful reagent that can be synthesized from D-mannitol and serves as a precursor to other synthons. orgsyn.org This compound is noted for offering significant steric hindrance due to its bulky cyclohexyl groups, which is advantageous in asymmetric synthesis. orgsyn.org

Table 1: Chiral Building Blocks Derived from D-mannitol

| Chiral Building Block | Precursor from D-mannitol | Synthetic Application | Source |

|---|---|---|---|

| 2,3-O-cyclohexylidene-D-glyceraldehyde | 1,2:5,6-Di-O-cyclohexylidene-D-mannitol | Stereospecific syntheses, Ring closing metathesis | orgsyn.org |

| Chiral α,ω-diaminoethers | D-mannitol | Synthesis of chiral macrocyclic diamides | researchgate.net |

| Functionalized pyrrolidine (B122466) derivatives | Common chiral intermediate from D-mannitol | Diversity-oriented synthesis of iminosugars | researchgate.net |

The chiral building blocks derived from D-mannitol are extensively used in stereoselective organic synthesis, where the objective is to control the three-dimensional arrangement of atoms in a product molecule. ethz.ch The use of a chiral starting material, such as a D-mannitol derivative, is a fundamental strategy to introduce and control stereocenters in a synthetic sequence. ethz.ch

For instance, 2,3-O-cyclohexylidene-D-glyceraldehyde, which is prepared from the stable D-mannitol derivative 1,2:5,6-di-O-cyclohexylidene-D-mannitol, has numerous applications in organic synthesis. orgsyn.org Nucleophilic addition of vinyl and allyl groups to this aldehyde creates suitable substrates for ring-closing metathesis, a powerful reaction for forming cyclic compounds. orgsyn.org This methodology has been successfully employed for the stereospecific synthesis of cyclopentenol (B8032323) and cyclohexenone derivatives. orgsyn.org

Similarly, chiral α,ω-diaminoethers derived from D-mannitol have been applied in macrocyclization reactions to afford chiral macrocyclic diamides containing 2,6-pyridinedicarboxamide (B1202270) or 1,3-benzenedicarboxamide units. researchgate.net The inherent C2 symmetry of these building blocks is transferred to the final macrocyclic products, demonstrating effective stereochemical control.

The synthons generated from D-mannitol are pivotal precursors in the total synthesis of various natural products and bioactive molecules. scielo.br Deoxy sugars, a class that includes this compound, are known to be components of many natural products and are involved in a range of biological processes. researchgate.net

A diversity-oriented synthesis starting from a common chiral intermediate derived from D-mannitol has been used to produce biologically active iminosugars. researchgate.net One such product, (2S,3R,4R,5R)-2-(hydroxymethyl)-5-methylpyrrolidine-3,4-diol, was identified as a fucosidase inhibitor. researchgate.net Iminosugars represent an important class of compounds that often exhibit glycosidase inhibitory activity. researchgate.net

Furthermore, D-mannitol serves as a starting material for the stereoselective synthesis of other complex bioactive molecules. For example, it has been used to synthesize various quercitols, including muco-quercitol and (+)-gala-quercitol, as well as 5-amino-5-deoxy-d-vibo-quercitol. documentsdelivered.com These syntheses highlight the versatility of D-mannitol in providing the necessary chiral framework for constructing intricate natural product structures.

Table 2: Bioactive Molecules and Natural Products Synthesized from D-mannitol Precursors

| Target Molecule | Class of Compound | Synthetic Starting Material | Source |

|---|---|---|---|

| (2S,3R,4R,5R)-2-(hydroxymethyl)-5-methylpyrrolidine-3,4-diol | Iminosugar (Fucosidase inhibitor) | D-mannitol | researchgate.net |

| muco-quercitol | Quercitol (Cyclitol) | D-mannitol | documentsdelivered.com |

| (+)-gala-quercitol | Quercitol (Cyclitol) | D-mannitol | documentsdelivered.com |

| 5-amino-5-deoxy-d-vibo-quercitol | Aminocyclitol | D-mannitol | documentsdelivered.com |

| Chiral Macrocycles | Diamides | D-mannitol derived α,ω-diaminoethers | researchgate.net |

Advanced Analytical Characterization Methodologies for 3 Deoxy D Mannitol in Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for the separation of 3-Deoxy-D-mannitol from complex matrices and for its accurate quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques utilized for these purposes.

High-Performance Liquid Chromatography (HPLC) with Various Detection Methods (e.g., ELSD, PAD, MS/MS)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile compounds like this compound. The choice of detector is critical as sugar alcohols lack a strong chromophore, making UV detection challenging.

Evaporative Light Scattering Detector (ELSD): ELSD is a universal detector that is not dependent on the optical properties of the analyte, making it well-suited for sugar alcohols. sedere.com It works by nebulizing the column effluent, evaporating the mobile phase, and measuring the light scattered by the remaining non-volatile analyte particles. sedere.com HPLC-ELSD methods have been developed for the analysis of similar polyols, demonstrating good linearity and reproducibility. nih.gov For instance, in the analysis of D-mannitol, a related compound, HPLC-ELSD has been used to determine the main component and organic impurities. nih.gov The method's linearity can be established over a specific concentration range, with defined limits of detection (LOD) and quantification (LOQ). nih.gov

Pulsed Amperometric Detection (PAD): PAD is a highly sensitive and selective detection method for electroactive compounds, including carbohydrates and polyols, at a gold or platinum electrode. While specific applications for this compound are not extensively documented, HPLC-PAD is a recognized method for the determination of D-mannitol. nih.gov

Tandem Mass Spectrometry (MS/MS): Coupling HPLC with a tandem mass spectrometer (LC-MS/MS) provides high selectivity and sensitivity, allowing for both quantification and structural confirmation. This technique has been successfully applied to the analysis of various small molecular carbohydrates. nih.gov Although direct LC-MS/MS methods for this compound are not detailed in the provided results, the methodology is a standard approach for the analysis of similar compounds. nih.govnih.gov

A comparison of different HPLC detection methods for related sugar alcohols has shown that while ELSD and Refractive Index Detection (RID) are common, other detectors like UV-Vis (after derivatization) can offer lower limits of detection. researchgate.net

Table 1: Comparison of HPLC Detection Methods for Polyol Analysis

| Detector | Principle | Advantages for this compound | Considerations |

| ELSD | Light scattering of non-volatile analyte particles after mobile phase evaporation. sedere.com | Universal detection, not reliant on chromophores; suitable for gradient elution. sedere.comnih.gov | Non-linear response may require calibration with a suitable function. |

| PAD | Measures the current generated by the oxidation of the analyte at an electrode surface. | High sensitivity and selectivity for carbohydrates and polyols. nih.gov | Requires specific buffer conditions and can be prone to electrode fouling. |

| MS/MS | Separates ions based on their mass-to-charge ratio, with fragmentation for structural information. | High selectivity and sensitivity; provides molecular weight and structural data. nih.govnih.gov | Higher instrumentation cost and complexity. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility.

The analysis involves the separation of the derivatized compound in the gas chromatograph followed by detection and identification by the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," of the molecule, which can be compared against spectral libraries for identification. nih.gov GC-MS has been used to identify a wide range of phytochemicals in plant extracts, including compounds structurally related to this compound. phcogres.com In the context of metabolomics, GC-MS is a key tool for profiling primary metabolites, including sugar alcohols like mannitol (B672), in biological samples. researchgate.netnih.govmdpi.com The technique's ability to separate complex mixtures and provide definitive identification makes it invaluable for confirming the presence of this compound in research samples. phcogres.com

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are essential for elucidating the molecular structure of this compound and assessing its purity. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 13C NMR)

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.

¹H NMR Spectroscopy: Proton NMR provides detailed information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, the ¹H NMR spectrum would show distinct signals for the protons on each carbon, with their chemical shifts and coupling constants revealing the stereochemistry of the molecule. Experimental ¹H NMR data for the related compound mannitol is available in databases like the Human Metabolome Database (HMDB).

¹³C NMR Spectroscopy: Carbon-13 NMR provides information on the number and type of carbon atoms in a molecule. The ¹³C NMR spectrum of this compound would display a signal for each unique carbon atom, with its chemical shift indicating its functional group and electronic environment. nih.govresearchgate.net For example, the ¹³C NMR spectrum of D-[1-¹³C]-mannitol shows a major signal at 63.5 ppm. researchgate.net Spectral data for mannitol is also available in public databases. bmrb.io

Advanced NMR techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, and 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can establish proton-proton and proton-carbon correlations, respectively, to fully assign the structure. bmrb.io

Table 2: Representative NMR Data for Mannitol (a related compound)

| Nucleus | Chemical Shift (ppm) - Approximate Values |

| ¹H | 3.6 - 3.9 |

| ¹³C | ~64, ~70-72 |

| Note: Chemical shifts are highly dependent on the solvent and other experimental conditions. Data for D-mannitol can be found in the Biological Magnetic Resonance Bank (BMRB) and Human Metabolome Database (HMDB). bmrb.io |

Advanced Mass Spectrometry Approaches for Deoxy-Mannitol Analysis

Beyond its use as a detector for GC and HPLC, mass spectrometry (MS) in its more advanced forms offers profound capabilities for the analysis of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule. mdpi.com This is a critical step in confirming the identity of a newly synthesized or isolated compound.

Tandem mass spectrometry (MS/MS), as mentioned earlier, involves the fragmentation of a selected precursor ion to generate a series of product ions. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used for definitive identification and to distinguish between isomers. While specific fragmentation pathways for this compound are not detailed in the provided search results, the general principles of polyol fragmentation would apply. This typically involves successive losses of water molecules and cleavage of the carbon-carbon backbone. The detailed analysis of these fragments allows for the precise localization of the deoxy position within the mannitol structure.

Biochemical and Biological Research Applications of 3 Deoxy D Mannitol and Its Analogs

Application in Nucleic Acid Research and Oligonucleotide Analogs

Hybridization Characteristics of Oligonucleotides with Deoxy-Mannitol Backbones

The development of modified oligonucleotides aims to improve their stability, nuclease resistance, and hybridization affinity to target nucleic acids. Studies have investigated oligonucleotides incorporating modified sugar moieties, including those derived from deoxy-mannitol. Specifically, oligonucleotides synthesized with the isonucleoside repeating unit 2′,5′-anhydro-3′-deoxy-3′-(thymin-1-yl)-d-mannitol have been evaluated for their hybridization properties.

One study synthesized two types of oligonucleotides using this deoxy-mannitol derivative: oligomer I (with a 1′→4′ linkage) and oligomer II (with a 6′→4′ linkage). When hybridized with a complementary DNA strand, d(A)14, oligomer I formed a stable duplex. Thermal denaturation experiments indicated a melting temperature (Tm) of 36.6°C for the duplex formed by oligomer I and d(A)14. This value is slightly reduced compared to the control duplex formed by d(T)14 and d(A)14, which had a Tm of 38.2°C. In contrast, oligomer II failed to hybridize effectively with the complementary DNA strand. Circular Dichroism (CD) spectra of the duplex formed by oligomer I and d(A)14 suggested a B-like conformation, with a positive CD band at 217 nm and a negative band at 248 nm. Molecular modeling indicated that the C6′ hydroxyl group in oligomer I might contribute to additional hydrogen bonding within the duplex, potentially enhancing stability. researchgate.netnih.govnih.gov

These findings place deoxy-mannitol-based backbones within the broader field of modified nucleic acids that aim to mimic or improve upon the properties of natural DNA and RNA. For instance, Locked Nucleic Acids (LNA) and Altritol-modified nucleic acids (ANA) have also demonstrated enhanced thermal stability and altered hybridization characteristics when incorporated into oligonucleotide structures. researchgate.netbeilstein-journals.orgrsc.orgoup.com

Table 1: Hybridization Characteristics of Deoxy-Mannitol Oligonucleotides

| Oligonucleotide Type | Complementary Strand | Melting Temperature (Tm) (°C) | ΔTm (°C) (vs. DNA/DNA) | Hybridization Success |

| Oligomer I (1′→4′ linkage) | d(A)14 | 36.6 | -1.6 | Stable duplex |

| Control (d(T)14) | d(A)14 | 38.2 | 0.0 | Stable duplex |

| Oligomer II (6′→4′ linkage) | d(A)14 | Not applicable | Not applicable | Failed to hybridize |

Potential as Antisense Oligonucleotides

The development of antisense oligonucleotides (ASOs) relies on chemical modifications that confer essential properties such as increased nuclease resistance, improved cellular uptake, and enhanced binding affinity to target messenger RNA (mRNA). While direct studies detailing the antisense activity of 3-Deoxy-D-mannitol itself are not extensively covered in the provided literature, the incorporation of deoxy-mannitol derived backbones into oligonucleotide structures suggests potential for investigation in this therapeutic area.

The general strategy in antisense oligonucleotide design involves modifying the sugar-phosphate backbone to overcome the limitations of natural DNA and RNA, which are prone to enzymatic degradation and have poor cellular penetration. Modifications such as phosphorothioate (B77711) linkages, 2′-O-methyl (2′-OMe) RNA, and Locked Nucleic Acids (LNA) have proven effective in enhancing these properties, leading to successful clinical applications. nih.govscielo.brmdpi.com The structural characteristics of deoxy-mannitol-based backbones, as explored in hybridization studies, may offer similar advantages. For example, the conformational rigidity introduced by such modifications, as seen in the case of oligomer I, could potentially contribute to increased target affinity and stability against nucleases. Further research would be needed to evaluate the specific antisense efficacy, cellular uptake, and nuclease resistance of oligonucleotides featuring this compound or its analogs.

Role as Precursors or Intermediates in Specialized Biochemical Synthesis

Carbohydrate derivatives play vital roles as precursors and intermediates in the synthesis of complex biomolecules, particularly in microbial systems. The exploration of sugar alcohols and their modified forms is crucial for understanding and replicating these biochemical pathways.

Synthesis of Bacterial Lipopolysaccharide Components (e.g., KDO)

3-Deoxy-D-manno-octulosonic acid (KDO) is a unique eight-carbon sugar that is a fundamental and conserved component of the lipopolysaccharides (LPSs) found in the outer membrane of Gram-negative bacteria. asm.orgresearchgate.netwikipedia.org LPS is critical for bacterial structure, virulence, and interaction with host immune systems. The synthesis of KDO is therefore a significant area of biochemical research, both for understanding bacterial cell envelope biogenesis and for developing potential therapeutic targets.

The biosynthesis of KDO involves a series of enzymatic steps, typically starting with d-ribulose (B119500) 5-phosphate and phosphoenolpyruvate. asm.orgnih.govnih.gov Chemical synthesis routes have also been developed, often commencing from readily available carbohydrates such as D-mannose or its derivatives. For instance, efficient methods for synthesizing KDO and its derivatives have been reported, utilizing D-mannose as a starting material, which undergoes transformations to form key intermediates. researchgate.net While direct evidence of this compound being a primary precursor for KDO synthesis is not detailed in the provided literature, research into carbohydrate chemistry frequently involves exploring various sugar alcohols and their derivatives as building blocks for complex molecules. D-mannitol itself has been utilized as a starting material in the synthesis of other biochemical compounds, such as ether lipids. beilstein-journals.org This highlights the broader role of D-mannitol and its analogs in specialized biochemical synthesis, including pathways related to essential bacterial components like LPS.

Compound Name List:

this compound

Oligonucleotides

2′,5′-anhydro-3′-deoxy-3′-(thymin-1-yl)-d-mannitol

DNA

RNA

Locked Nucleic Acid (LNA)

Altritol-modified nucleic acid (ANA)

3-Deoxy-D-manno-octulosonic acid (KDO)

Bacterial Lipopolysaccharides (LPS)

Capsule Polysaccharides (CPS)

D-mannose

D-arabinose 5-phosphate (A5P)

D-ribulose 5-phosphate (Ru5P)

Phosphoenolpyruvate (PEP)

KDO 8-phosphate (KDO8P)

D-glycero-D-talo-2-octulosonic acid (Ko)

Phosphorothioate oligonucleotides (PS)

2′-O-methyl (2′-OMe) RNA

2′-O-MOE RNA

D-mannitol

Future Research Directions and Emerging Paradigms in 3 Deoxy D Mannitol Science

Development of Novel Stereoselective Synthetic Routes

The precise control of stereochemistry is paramount in carbohydrate synthesis, directly influencing biological activity and material properties. While direct, high-yielding stereoselective synthetic routes specifically for 3-Deoxy-D-mannitol are not yet widely detailed in the literature, advancements in the synthesis of related deoxy-sugars and complex oligosaccharides provide a strong foundation for future research.

Current research has demonstrated success in stereoselective glycosylation reactions for molecules like 3-deoxy-D-manno-2-octulosonic acid (Kdo) and its derivatives, achieving high yields (up to 98%) and complete α-stereocontrol through the use of specific glycosyl donors, such as C3-p-tolylthio-substituted Kdo phosphite (B83602) donors researchgate.netnih.gov. These methods often employ strategically placed protecting or auxiliary groups to direct stereochemical outcomes and prevent undesired side reactions like elimination researchgate.net. Furthermore, cascade Prins reactions have been utilized for the stereoselective synthesis of deoxy-sugar analogs, starting from D-mannitol derivatives, showcasing the power of carbocyclization strategies in constructing complex chiral architectures mdpi.com.

Future research directions for this compound should focus on adapting and developing such sophisticated synthetic strategies. This includes exploring novel chiral auxiliaries, employing advanced catalytic systems (e.g., organocatalysis, metal catalysis), and optimizing reaction conditions to achieve high enantiomeric and diastereomeric purity. The development of efficient, scalable, and cost-effective synthetic pathways will be crucial for unlocking the full potential of this compound in various applications.

Table 1: Selected Stereoselective Synthesis Strategies for Deoxy-Sugars and Analogs

| Compound/Analog Class | Key Synthetic Strategy/Method | Starting Material/Precursor | Key Reagents/Conditions | Reported Yield/Selectivity | Reference(s) |

| α-Kdo Glycosides | Stereoselective glycosylation using C3-p-tolylthio-substituted Kdo phosphite donor | D-mannose derived | C3-p-tolylthio-substituted Kdo phosphite donor, various acceptors | Up to 98% yield, complete α-stereocontrol | researchgate.net, nih.gov |

| 3-deoxy-3C-formyl β-C-aryl furanosides | Cascade Prins reaction followed by pinacol-type rearrangement | D-mannitol derived homoallylic alcohol | Carbonyl compounds, BF₃·OEt₂ | Excellent yields and high selectivity | mdpi.com |

| 2-deoxy-C-aryl/alkyl glycosides | Prins reaction of D-mannitol-derived homoallylic alcohol | D-mannitol derived homoallylic alcohol | Aldehydes, BF₃·OEt₂ | Good to excellent yields | mdpi.com |

| 3-acetamido-3-deoxy-D-psicofuranose derivatives | Novel synthetic strategy, attempted thioglycosylation | D-psicofuranose | EtSH, BF₃·OEt₂, followed by ring closure | Isolation of oxazoline (B21484) derivatives | beilstein-journals.org |

| 1-Deoxy-1-nitro-D-mannitol | Nitroaldol (Henry) Reaction | Deoxy-D-mannose precursor | Nitromethane, alkaline agents (e.g., NaOH, K₂CO₃), 40–60°C | Mixture of epimeric nitro alcohols | benchchem.com |

| 3-deoxy-3-azido-2,5-anhydro-D-mannitol | Diastereoselective ring-opening | 2,5:3,4-dianhydro-D-allitol | - | - | nih.gov |

Advancements in Biotechnological Production and Metabolic Engineering

Biotechnological production offers a sustainable and potentially cost-effective alternative to chemical synthesis for many carbohydrates. While the industrial production of D-mannitol through fermentation by various microorganisms like lactic acid bacteria, yeasts, and fungi is well-established nih.govsci-hub.se, specific biotechnological routes for this compound are less explored.

Current research on D-mannitol production highlights key strategies such as optimizing fermentation conditions (pH, temperature, substrate concentration), employing fed-batch or continuous cell-recycle bioreactors, and engineering microbial hosts. The enzyme mannitol (B672) dehydrogenase (MDH) is central to the conversion of fructose (B13574) to mannitol, and cofactor regeneration (NADH/NADPH) is a critical aspect for efficient enzymatic processes nih.govresearchgate.net. Metabolic engineering approaches, such as co-expressing genes for MDH and formate (B1220265) dehydrogenase (FDH) in Escherichia coli, have successfully enhanced D-mannitol yields researchgate.net.

Future research should aim to identify or engineer microorganisms capable of producing this compound. This could involve screening natural microbial isolates, modifying existing D-mannitol-producing strains, or employing synthetic biology tools to construct novel metabolic pathways. Understanding the specific enzymatic machinery required for this compound biosynthesis and developing efficient cofactor regeneration systems will be key challenges. Furthermore, the utilization of low-cost feedstocks, such as agricultural waste, for the production of this compound represents a significant avenue for sustainable development.

Table 2: Biotechnological Production Strategies for Mannitol (Potential for this compound)

| Production Method | Microbial Host/Enzyme | Substrate(s) | Key Process/Enzyme | Reported Yield/Productivity/Concentration | Reference(s) |

| Fermentation | Lactic Acid Bacteria (LAB), Yeasts, Fungi | Fructose, Glucose | NADPH/NADH-dependent mannitol dehydrogenase (MDH) | Up to 240 g/L (mutants), 0.95 g/g fructose | nih.gov, sci-hub.se |

| Metabolic Engineering | Escherichia coli | D-fructose | Co-expression of mdh (mannitol dehydrogenase) and fdh (formate dehydrogenase) | 216 mM D-mannitol in 17 h | researchgate.net |

| Enzymatic (Cell-free) | Mannitol Dehydrogenase (MDH) | D-fructose | MDH with cofactor regeneration (e.g., GDH for NADH regeneration) | 41 mg/mL from 5% D-fructose (thermostable MDH) | researchgate.net |

| Fed-batch Fermentation | Leuconostoc pseudomesenteroides ATCC-12291 | Fructose | Optimized pH, fed-batch strategy | 6.3 g/L/h productivity, 0.95 g/g yield | sci-hub.se |

| Membrane Cell-Recycle Bioreactor | Various microorganisms | Fructose | - | Increased volumetric productivity | sci-hub.se |

Exploration of New Biochemical Targets and Biological Activities

The biological roles and specific biochemical targets of this compound itself are not extensively documented. However, research on related carbohydrate analogs provides promising insights into potential areas of investigation. Studies on C3-modified 2,5-anhydro-D-mannitol analogs, for instance, have identified interactions with the GLUT5 transporter, a key fructose transporter implicated in various physiological processes, including cancer cell metabolism nih.govmdpi.com. These analogs have shown inhibitory activity and are being explored for their potential in developing molecular imaging probes for GLUT5-expressing cancers nih.govmdpi.com.

Furthermore, investigations into the interaction of D-mannitol with oligonucleotides suggest potential antiviral properties by inhibiting viral neuraminidase and hemagglutinin utgis.org.ua. While this refers to D-mannitol, it highlights the broader potential for polyols to modulate biological pathways. The presence of D-mannitol in certain medicinal fungi has also been associated with general pharmacological benefits, such as anticancer, antioxidant, and immunomodulatory effects frontiersin.orgnih.gov.

Future research should prioritize systematic screening of this compound for novel biological activities. This includes investigating its potential as an enzyme inhibitor, its role in cellular signaling pathways, or its influence on metabolic processes. Identifying specific biochemical targets will pave the way for targeted therapeutic applications or diagnostic tools.

Table 3: Investigated Targets and Activities for this compound Analogs

| Compound/Analog Class | Target/Biological Activity | Mechanism/Context | Findings/Potential | Reference(s) |

| C3-modified 2,5-anhydro-D-mannitol analogs | GLUT5 transporter (fructose transporter) | Mimics of fructose, studied for selective binding to GLUT5 in cancer cells. Molecular docking & MD simulations used. | Displayed low millimolar IC₅₀ values against ⁶-FDF probe. Suggested potential for high-affinity molecular imaging probes for GLUT5-expressing cancers. | nih.gov, mdpi.com |

| Oligonucleotides with D-mannitol | Viral neuraminidase and hemagglutinin | Molecular docking study to understand binding energies and interactions. | Suggested potential antiviral activity by blocking virus entry and replication. | utgis.org.ua |

| 3-deoxy-3-acetamido-D-psicofuranose derivatives | Glycosyltransferases (potential inhibitors) | Designed as potential substrates for studying enzyme inhibition. | Attempted thioglycosylation led to oxazoline derivatives; further research needed for direct inhibition studies. | beilstein-journals.org |

| 1-Deoxy-1-nitro-D-mannitol | Monitoring transport of D-arabinose across femoral vein blood vessels; potential cotton effect on neurotransmitters | Voltammetric reagent; synthesized via Henry reaction or reductive amination/nitrosation. | Used to monitor transport processes across the blood-brain barrier. | biosynth.com, benchchem.com |

Integration of Computational Chemistry and Molecular Modeling for Design and Prediction

Computational chemistry and molecular modeling are indispensable tools for accelerating scientific discovery. Their application in carbohydrate science has already yielded significant insights, and they hold immense promise for advancing research on this compound. Techniques such as molecular docking, molecular dynamics (MD) simulations, and density functional theory (DFT) calculations can elucidate reaction mechanisms, predict molecular interactions, and guide the design of novel compounds and processes.

For instance, DFT calculations have been employed to understand the mechanisms behind stereoselective glycosylation reactions, aiding in the optimization of synthetic routes researchgate.net. Molecular docking and MD simulations have been instrumental in characterizing the binding of carbohydrate analogs to biological targets like transporters, providing a basis for designing more potent inhibitors or probes nih.govmdpi.com. Similarly, molecular modeling has been used to study the binding energies and interactions of D-mannitol with oligonucleotides, contributing to the understanding of potential antiviral mechanisms utgis.org.ua.

The integration of these computational approaches can significantly expedite the discovery of novel synthetic pathways for this compound, predict its binding affinities to various biological targets, and optimize metabolic engineering strategies for its biotechnological production. Virtual screening of potential derivatives and quantitative structure-activity relationship (QSAR) studies can further refine the design process, leading to compounds with tailored properties and enhanced biological activities.

Q & A

Q. What are the recommended synthetic routes for 3-Deoxy-d-mannitol, and how do reaction conditions influence yield?

Methodological Answer:

- Catalytic Hydrogenation : Reduce 3-keto-d-mannose derivatives using palladium or nickel catalysts under controlled H₂ pressure (1–3 atm). Monitor pH (6.5–7.5) to avoid side reactions like over-reduction .

- Enzymatic Reduction : Use NADPH-dependent reductases (e.g., from E. coli) for stereoselective synthesis. Optimize temperature (30–37°C) and cofactor regeneration systems to improve enantiomeric excess (>98%) .

- Yield Optimization : Conduct fractional factorial experiments to test variables (e.g., solvent polarity, catalyst loading). Use HPLC (C18 column, 0.1% H₃PO₄ mobile phase) to quantify intermediates and final product .

Q. Table 1: Key Analytical Techniques for Synthesis Validation

Q. How should researchers characterize the hydrogen-bonding network of this compound in crystalline form?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (acetone/water, 4:1 v/v). Resolve hydrogen bonds using SHELXL refinement (R-factor < 0.05). Note O–H···O interactions (2.6–2.8 Å) in the lattice .

- FT-IR Spectroscopy : Assign hydroxyl stretches (3200–3400 cm⁻¹) and compare with DFT-calculated vibrational modes (B3LYP/6-31G*) to validate crystallographic data .

Advanced Research Questions

Q. How can contradictory data on the stability of this compound under varying pH and temperature conditions be resolved?

Methodological Answer:

- Controlled Degradation Studies : Incubate samples at pH 2–12 (37°C, 72 hrs). Monitor degradation via UPLC-PDA (210 nm). Use Arrhenius kinetics to model shelf-life (Eₐ ≈ 85 kJ/mol for acidic hydrolysis) .

- Cross-Validation : Compare results from DSC (melting point: 165–168°C) and TGA (5% weight loss at 190°C) to identify polymorphic transitions or decomposition pathways .

Q. Table 2: Stability Factors and Analytical Cross-Checks

| Condition | Analytical Tool | Critical Observations |

|---|---|---|

| High Humidity (80% RH) | Karl Fischer Titration | Water uptake >5% triggers amorphous recrystallization |

| Oxidative Stress | ESR Spectroscopy | Radical formation at C2/C4 positions |

Q. What strategies are effective for resolving discrepancies in bioactivity assays involving this compound?

Methodological Answer:

- Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ values. Replicate assays in triplicate with blinded controls to minimize observer bias .

- Metabolomic Profiling : Apply ¹H-NMR-based metabolomics (600 MHz, D₂O) to differentiate true bioactivity from matrix effects (e.g., osmotic interference in cell cultures) .

Q. How can computational models predict the solvation behavior of this compound in polar solvents?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Use GROMACS with OPLS-AA forcefield. Simulate water/ethanol mixtures (≥10 ns trajectories) to calculate Gibbs free energy of solvation (ΔG ≈ −15 kJ/mol) .

- QSAR Validation : Corrogate with experimental solubility data (e.g., 25 mg/mL in H₂O at 25°C) using partial least squares (PLS) regression .

Data Management and Reproducibility

Q. What protocols ensure reproducibility in synthetic workflows for this compound?

- Documentation : Record raw NMR/FID files, chromatograms, and crystallization conditions (IUCr guidelines) .

- Open Data : Deposit spectra in public repositories (e.g., NMRShiftDB) with unique DOIs .

Q. How should researchers address conflicting crystallographic data for this compound derivatives?

- Multi-Method Validation : Combine SCXRD with powder XRD and solid-state NMR to resolve space group ambiguities (e.g., P2₁ vs. P2₁/c) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.